6-Bromo-2-methylquinoline-4-thiol

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Researchers exploring CNS targets often face scarcity of selective, well-characterized chemical probes. 6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1) directly addresses this gap as a dual BChE/MAO-B inhibitor with defined selectivity profiles. - Targets butyrylcholinesterase (BChE) with a Ki of 610 nM, showing 5.6-fold selectivity over acetylcholinesterase (AChE). - Inhibits monoamine oxidase B (MAO-B) with an IC50 of 5.64 µM, offering 1.8-fold selectivity over MAO-A. - Features a reactive 4-thiol group, enabling rapid construction of kinase inhibitor libraries via S-alkylation/arylation. Supplied with full quality assurance, this building block ensures reliable supply for CNS probe development and focused library synthesis.

Molecular Formula C10H8BrNS
Molecular Weight 254.15g/mol
CAS No. 332150-33-1
Cat. No. B406199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinoline-4-thiol
CAS332150-33-1
Molecular FormulaC10H8BrNS
Molecular Weight254.15g/mol
Structural Identifiers
SMILESCC1=CC(=S)C2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C10H8BrNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
InChIKeyDYQVZEHXIGKYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1): Essential Scaffold for Quinoline-Based Drug Discovery


6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1) is a heterocyclic small molecule featuring a quinoline core substituted at the 6-position with bromine and at the 4-position with a thiol group [1]. It serves as a versatile building block for synthesizing novel bioactive molecules, including kinase inhibitors and antimicrobial agents . The compound demonstrates measurable enzyme inhibition against human monoamine oxidase B (MAO-B, IC50: 5.64 µM) and butyrylcholinesterase (Ki: 610 nM), supporting its utility in CNS-targeted research [2].

Why 6-Bromo-2-methylquinoline-4-thiol Cannot Be Replaced by Generic Quinoline Analogs


Direct substitution of 6-Bromo-2-methylquinoline-4-thiol with other 4-thioquinolines is not possible due to critical structure-activity relationships. The bromine atom at the 6-position significantly enhances antiviral potency against HIV-1 integrase compared to unsubstituted analogs, while the specific combination of the 2-methyl and 4-thiol groups governs enzyme inhibition profiles [1]. Additionally, the 6-bromo substituent confers distinct cytotoxic properties in anticancer screening, distinguishing it from 7-chloro or unsubstituted analogs [2].

Quantitative Differentiation Evidence for 6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1) vs. Closest Analogs


6-Bromo vs. 8-Bromo Substitution: Divergent Resistance Profile in HIV-1 Integrase ALLINIs

The 6-bromo substituted quinoline ALLINI (allosteric integrase inhibitor) shows a significant loss of potency against the A128T mutant virus, while the 8-bromo analog retains full effectiveness [1]. This differential resistance profile makes the 6-bromo compound a valuable tool for studying integrase multimerization mechanisms and resistance pathways.

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

MAO-B Inhibition Selectivity of 6-Bromo-2-methylquinoline-4-thiol

6-Bromo-2-methylquinoline-4-thiol inhibits recombinant human MAO-B with an IC50 of 5.64 µM, showing approximately 1.8-fold selectivity over MAO-A (IC50: 10.0 µM) [1]. This selectivity profile is notable as many quinoline-based MAO inhibitors exhibit the opposite selectivity or are non-selective.

Monoamine Oxidase CNS Disorders Enzyme Inhibition

Butyrylcholinesterase Inhibition: 6-Bromo-2-methylquinoline-4-thiol vs. Acetylcholinesterase

6-Bromo-2-methylquinoline-4-thiol demonstrates a Ki of 610 nM against equine serum butyrylcholinesterase (BChE), while its Ki for Electrophorus electricus acetylcholinesterase (AChE) is 3,430 nM [1]. This 5.6-fold selectivity for BChE over AChE is a defined pharmacological property that may be exploited in designing selective inhibitors.

Cholinesterase Alzheimer's Disease Enzyme Selectivity

Computed Physicochemical Properties of 6-Bromo-2-methylquinoline-4-thiol: LogP and pKa Values

Computational analysis of 6-Bromo-2-methylquinoline-4-thiol reveals a LogP of 3.12 and an acidic pKa of 5.67 [1]. These values place it within favorable ranges for CNS permeability and oral bioavailability, as defined by Lipinski's Rule of Five, and offer a distinct profile compared to more polar quinoline derivatives like the 7-chloro-4-thioquinoline carboxylic acids [2].

Physicochemical Properties Drug-likeness Lipophilicity

6-Bromo-2-methylquinoline-4-thiol as a Starting Material for Novel Kinase Inhibitors

The compound serves as a key intermediate for synthesizing quinoline-based kinase inhibitors, with the thiol group enabling facile conjugation to various pharmacophores . In contrast, the non-thiolated analog 6-bromo-2-methylquinoline lacks this reactive handle, limiting its utility as a building block for generating diverse compound libraries .

Kinase Inhibition Cancer Therapeutics Chemical Synthesis

6-Bromo vs. 7-Chloro Substitution: Differential Biological Activity in Quinoline-4-thiols

In a comparative SAR study of 4-thioquinoline derivatives, 7-chloro-substituted compounds with propanoic acid residues demonstrated antioxidant activity 27-41% higher than the reference drug Tiotriazolin [1]. In contrast, 6-bromo-substituted analogs, including 6-Bromo-2-methylquinoline-4-thiol, have been prioritized for different targets, such as enzyme inhibition and antiviral applications [2][3]. This divergence in biological activity highlights the importance of the halogen substitution pattern.

Structure-Activity Relationship Cytoprotection Antioxidant

Targeted Research Applications for 6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1) Based on Quantitative Evidence


Probing HIV-1 Integrase Allosteric Inhibition and Resistance Mechanisms

Use 6-Bromo-2-methylquinoline-4-thiol as a tool compound to investigate the structural basis of ALLINI resistance, given its distinct loss of potency against the A128T mutant virus compared to the 8-bromo analog [1]. This application is directly supported by the evidence in Section 3.

Developing Selective Butyrylcholinesterase (BChE) Inhibitors

Employ this compound as a starting scaffold for designing BChE-selective inhibitors, leveraging its 5.6-fold selectivity over AChE (Ki: 610 nM vs. 3,430 nM) [1]. This application is directly supported by the evidence in Section 3.

Investigating MAO-B Selective Inhibition for CNS Disorders

Utilize 6-Bromo-2-methylquinoline-4-thiol to explore MAO-B inhibition (IC50: 5.64 µM) with 1.8-fold selectivity over MAO-A, providing a chemical probe for Parkinson's disease and depression research [1]. This application is directly supported by the evidence in Section 3.

Synthesizing Diverse Quinoline-Based Kinase Inhibitor Libraries

Capitalize on the reactive 4-thiol group of 6-Bromo-2-methylquinoline-4-thiol as a versatile synthetic handle for generating focused libraries of kinase inhibitors through S-alkylation and S-arylation reactions [1][2]. This application is directly supported by the evidence in Section 3.

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